6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Description
6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a bicyclic heteroaromatic compound featuring a partially saturated indole core. Key structural attributes include:
- Methyl substitution at position 4, contributing to steric effects and conformational rigidity.
- Carboxylic acid at position 2, enabling hydrogen bonding and salt formation.
- 2,3-Dihydro saturation, reducing aromaticity and increasing structural rigidity compared to fully unsaturated indoles.
While direct synthesis data for this compound are unavailable in the provided evidence, structurally related derivatives (e.g., tert-butoxycarbonyl-protected analogues) suggest that protecting groups like Boc may be employed during synthesis to stabilize reactive intermediates .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c1-5-2-6(11)3-8-7(5)4-9(12-8)10(13)14/h2-3,9,12H,4H2,1H3,(H,13,14) |
InChI Key |
PIDWAYMDFPYMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CC(N2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physical and Spectral Properties of Selected Indole Derivatives
Table 2: Substituent Effects on Bioactivity
Biological Activity
6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a fluorine atom at the 6-position and a methyl group at the 4-position of the indole ring, which may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with indole derivatives, including anticancer, antimicrobial, and antiviral properties. The specific biological activities of 6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid have not been extensively documented in the literature; however, it can be inferred from related compounds within the indole class.
Anticancer Activity
Indoles are recognized for their anticancer properties. For instance, studies on similar indole compounds have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the fluorine atom may enhance these effects by increasing lipophilicity and altering receptor interactions.
Case Study: Indole Derivatives and Cancer
A study investigating indole-containing metal complexes showed significant anticancer activity against various cancer cell lines, suggesting that modifications to the indole structure can lead to enhanced therapeutic efficacy . Although specific data on 6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is limited, its structural similarity to these active compounds suggests potential for similar effects.
Antimicrobial Activity
Indoles have also been studied for their antimicrobial properties. Research indicates that certain indole derivatives exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Indole Derivative A | E. coli | 15 |
| Indole Derivative B | S. aureus | 18 |
| 6-Fluoro-4-methyl... | Unknown | Pending Studies |
The mechanisms by which indoles exert their biological effects are diverse:
- DNA Intercalation : Some indoles can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Indoles may act as inhibitors of key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
